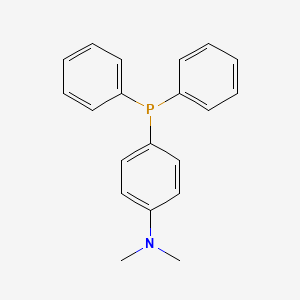

4-(Dimethylamino)phenyldiphenylphosphine

Beschreibung

Overview and Significance in Modern Chemistry

4-(Dimethylamino)phenyldiphenylphosphine, a tertiary phosphine (B1218219), is distinguished by the presence of a dimethylamino group attached to one of its phenyl rings. This electron-donating group significantly influences the electronic properties of the phosphorus atom, enhancing its nucleophilicity and its ability to coordinate with transition metals. This characteristic is central to its widespread use as a ligand in catalysis.

The significance of this compound lies in its ability to facilitate a variety of chemical transformations with high efficiency and selectivity. In the field of organic synthesis, it is a valuable ligand for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. Beyond catalysis, its unique electronic structure has found applications in the development of advanced materials with specific optical and electronic properties.

Nomenclature and Synonyms of this compound

The systematic IUPAC name for this compound is 4-(diphenylphosphino)-N,N-dimethylaniline . However, it is more commonly referred to in the scientific literature by the name This compound .

Due to its widespread use, the compound is also known by several synonyms. These include:

4-(Diphenylphosphino)-N,N-dimethylbenzenamine

4-(Dimethylamino)triphenylphosphine

N,N-Dimethyl-4-(diphenylphosphino)aniline

These names are often used interchangeably in chemical databases and research articles.

Historical Context and Early Research on Aminophosphines

The journey of aminophosphines, the class of compounds to which this compound belongs, has a rich history rooted in the foundational work of 19th-century chemists. While the specific synthesis of this compound is a more recent development, the groundwork for understanding phosphorus-nitrogen bonds was laid much earlier.

Some sources attribute the first reported synthesis of an aminophosphine (B1255530) to the French chemist Jean-Baptiste Dumas in 1827. morressier.com However, the pioneering work of German chemist August Michaelis in the late 19th century, particularly his investigations into phosphorus trisamides and other organophosphorus compounds, significantly advanced the field. morressier.com Michaelis, along with his collaborator Luxembourg, is credited with the synthesis of an aminophosphine in 1895, a milestone that opened the door for further exploration of these compounds. researchgate.net

Early research into aminophosphines focused on their fundamental synthesis and reactivity. researchgate.net The development of organometallic chemistry in the 20th century, particularly the discovery of the utility of phosphine ligands in stabilizing transition metal complexes, propelled aminophosphines into the spotlight as valuable ligands in catalysis. numberanalytics.com The ability to tune the electronic and steric properties of the phosphine by modifying the amino substituent, as exemplified by this compound, has been a key driver of their continued investigation and application in modern chemistry.

Interactive Data Tables

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₀NP |

| Molecular Weight | 305.35 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 151-154 °C sigmaaldrich.com |

| Solubility | Soluble in many organic solvents |

| CAS Number | 739-58-2 sigmaaldrich.com |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, please refer to specialized databases for detailed spectra. chemicalbook.com |

| ¹³C NMR | Spectral data available, please refer to specialized databases for detailed spectra. chemicalbook.com |

| ³¹P NMR | A ³¹P{¹H} NMR spectrum of the related [4-(dimethylamino)phenyl]diphenylphosphine selenide (B1212193) in CDCl₃ showed a signal at δ = 33.62 ppm. nih.gov |

| Infrared (IR) | Spectral data available, please refer to specialized databases for detailed spectra. chemicalbook.com |

| Mass Spectrometry (MS) | Spectral data available, please refer to specialized databases for detailed spectra. chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-diphenylphosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGBJDTWXTPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391555 | |

| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-58-2 | |

| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dimethylamino Phenyldiphenylphosphine and Its Derivatives

General Synthetic Approaches for Tertiary Phosphines

The synthesis of tertiary phosphines can be achieved through several established methods. These approaches are broadly applicable and can be adapted for the synthesis of a wide range of phosphines with varying electronic and steric properties.

One of the most common and versatile methods involves the reaction of organometallic reagents, particularly Grignard reagents (RMgX) or organolithium reagents (RLi), with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or chlorodiphenylphosphine (B86185) (Ph₂PCl). This method allows for the stepwise introduction of different organic groups to the phosphorus atom, enabling the synthesis of both symmetrical and unsymmetrical tertiary phosphines. The general reaction is illustrated below:

3 RMgX + PCl₃ → R₃P + 3 MgXCl

R'MgX + R₂PCl → R₂R'P + MgXCl

Another significant approach is the metal-catalyzed cross-coupling reaction, which has become a powerful tool for the formation of carbon-phosphorus (C-P) bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the coupling of aryl halides or triflates with primary or secondary phosphines, or their derivatives like phosphine (B1218219) oxides followed by reduction. organic-chemistry.org These methods often offer high yields and good functional group tolerance.

The reduction of tertiary phosphine oxides is also a widely used method for the preparation of tertiary phosphines. rsc.org Phosphine oxides can be synthesized through various routes and are often more stable and easier to handle than the corresponding phosphines. A variety of reducing agents, such as silanes (e.g., trichlorosilane), can be employed for the deoxygenation of phosphine oxides to yield the desired tertiary phosphines.

Specific Synthetic Routes for 4-(Dimethylamino)phenyldiphenylphosphine

The synthesis of this compound [(CH₃)₂NC₆H₄P(C₆H₅)₂] can be accomplished using the general methods described above, with specific adaptations to introduce the 4-(dimethylamino)phenyl group.

The Grignard reagent-mediated synthesis is a classical and effective method for preparing this compound. This approach involves the preparation of the Grignard reagent from 4-bromo-N,N-dimethylaniline, which is then reacted with chlorodiphenylphosphine.

The first step is the formation of the Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide, by reacting 4-bromo-N,N-dimethylaniline with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). adichemistry.com The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.

(CH₃)₂NC₆H₄Br + Mg → (CH₃)₂NC₆H₄MgBr

In the second step, the prepared Grignard reagent is reacted with chlorodiphenylphosphine (Ph₂PCl) to form the desired tertiary phosphine. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion.

(CH₃)₂NC₆H₄MgBr + Ph₂PCl → (CH₃)₂NC₆H₄P(C₆H₅)₂ + MgBrCl

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. Careful control of anhydrous conditions is crucial for the success of the Grignard reaction.

Palladium-catalyzed cross-coupling reactions provide a modern and highly efficient alternative for the synthesis of this compound. This methodology typically involves the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile.

A common strategy is the coupling of 4-bromo-N,N-dimethylaniline or 4-iodo-N,N-dimethylaniline with diphenylphosphine (B32561) (Ph₂PH) in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with Pd(OAc)₂/dppf being a common catalytic system. rsc.org

(CH₃)₂NC₆H₄Br + Ph₂PH + Base --(Pd catalyst)--> (CH₃)₂NC₆H₄P(C₆H₅)₂ + H-Base⁺Br⁻

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 110 | Good to Excellent |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | High |

This table presents typical conditions for palladium-catalyzed C-P coupling reactions that can be adapted for the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to palladium-catalyzed C-P coupling reactions can significantly enhance the efficiency of the synthesis of tertiary phosphines.

The microwave-assisted synthesis of this compound would follow the same principles as the conventional palladium-catalyzed coupling, but the reaction is carried out in a sealed vessel in a microwave reactor. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. rsc.org

For example, the coupling of 4-bromo-N,N-dimethylaniline with diphenylphosphine could be performed in a solvent such as DMF or NMP with a suitable palladium catalyst and base under microwave irradiation. The rapid heating provided by microwaves can lead to a more efficient catalytic cycle.

| Reactants | Catalyst | Base | Solvent | Time (min) | Temperature (°C) |

| 4-bromo-N,N-dimethylaniline, Diphenylphosphine | Pd(OAc)₂/dppf | K₂CO₃ | DMF | 10-30 | 150-180 |

| 4-iodo-N,N-dimethylaniline, Diphenylphosphine | PdCl₂(PPh₃)₂ | Et₃N | NMP | 15-45 | 160-190 |

This table illustrates potential conditions for the microwave-assisted synthesis of this compound based on protocols for similar compounds.

Synthesis of Oxidized Forms: 4-(N,N-Dimethylamino)phenyldiphenylphosphine Oxide

The oxidized form, 4-(N,N-Dimethylamino)phenyldiphenylphosphine oxide, is a stable compound that can be synthesized directly or obtained as a byproduct of the phosphine synthesis.

The direct synthesis of 4-(N,N-Dimethylamino)phenyldiphenylphosphine oxide can be achieved through several methods. One common approach is the palladium-catalyzed coupling of 4-bromo-N,N-dimethylaniline with diphenylphosphine oxide. organic-chemistry.org This reaction is analogous to the synthesis of the phosphine but starts with the phosphine oxide.

(CH₃)₂NC₆H₄Br + Ph₂P(O)H + Base --(Pd catalyst)--> (CH₃)₂NC₆H₄P(O)(C₆H₅)₂ + H-Base⁺Br⁻

Another synthetic route involves the quaternization of triphenylphosphine (B44618) with 4-bromo-N,N-dimethylaniline to form a phosphonium (B103445) salt, followed by alkaline hydrolysis. acs.orgsemanticscholar.org

A study reported the synthesis of (4-(Dimethylamino)phenyl)diphenylphosphine Oxide by the hydrolysis of the corresponding phosphonium salt, which afforded the product as a white solid in 93% yield. acs.orgsemanticscholar.org

Tertiary phosphines are susceptible to oxidation, and this compound can be readily oxidized to its corresponding phosphine oxide, especially in the presence of air or other oxidizing agents. This oxidation can occur as a side reaction during the synthesis of the phosphine if the reaction is not carried out under strictly anaerobic conditions.

The phosphorus atom in a tertiary phosphine has a lone pair of electrons, making it susceptible to attack by electrophilic oxygen species. The oxidation is often spontaneous in the presence of atmospheric oxygen.

2 (CH₃)₂NC₆H₄P(C₆H₅)₂ + O₂ → 2 (CH₃)₂NC₆H₄P(O)(C₆H₅)₂

The ease of oxidation means that the synthesis of this compound requires careful handling under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the phosphine oxide as an impurity. The phosphine oxide is often more stable and less reactive as a ligand, so its formation is generally undesirable when the phosphine is the target product. However, in some cases, the phosphine is intentionally oxidized to the phosphine oxide as the final product. researchgate.net

Structural Characterization of Partial Oxides

The partial oxidation of this compound results in the formation of this compound oxide. The structural integrity of this compound is crucial for understanding its chemical behavior and potential applications. X-ray crystallography has been a pivotal technique in elucidating the three-dimensional arrangement of atoms in the crystalline state of this phosphine oxide.

A key study in this area was conducted by Lynch et al. (2003), which provided detailed crystallographic data for the oxide derivative. These studies reveal the tetrahedral geometry around the phosphorus atom, a characteristic feature of phosphine oxides. The P=O bond length and the C-P-C bond angles are critical parameters obtained from such analyses, offering insights into the electronic effects of the dimethylamino-substituted phenyl ring on the phosphorus center. The conformational arrangement of the phenyl and dimethylaminophenyl groups around the phosphorus atom is also a significant aspect of its solid-state structure.

The structural data for this compound oxide is often compared with its parent phosphine and other derivatives, such as the selenide (B1212193) analogue, to understand the subtle changes in molecular geometry and electronic distribution upon oxidation or substitution. For instance, a comparative analysis showed a root mean squared deviation of 0.0279 Å between the oxide and the corresponding selenide, indicating a high degree of conformational similarity.

Table 1: Selected Crystallographic Data for this compound Oxide and Related Compounds

| Parameter | This compound Oxide | This compound Selenide |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | - | 12.1757 (13) |

| b (Å) | - | 10.6173 (11) |

| c (Å) | - | 17.5211 (14) |

| β (°) | - | 128.098 (5) |

| V (ų) | - | 1782.5 (3) |

| Z | - | 4 |

Synthetic Strategies for Analogues and Related Phosphine Ligands

The development of analogues and related phosphine ligands based on the this compound scaffold is driven by the need for catalysts with fine-tuned steric and electronic properties for specific organic transformations.

Phosphine-Phosphoramidite Ligands

Phosphine-phosphoramidite ligands represent a versatile class of chiral ligands that have found widespread application in asymmetric catalysis. The synthesis of these ligands typically involves a modular approach, allowing for the systematic variation of different structural components to create a library of ligands for screening in catalytic reactions.

A general and widely adopted method for the synthesis of phosphoramidite (B1245037) ligands involves the reaction of a chiral diol, often based on scaffolds like BINOL (1,1'-bi-2-naphthol), with phosphorus trichloride (PCl₃) to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired phosphoramidite.

While a specific synthesis starting from this compound was not detailed in the provided results, the general synthetic route can be adapted. For instance, a chiral diol could be reacted with a dichlorophosphine bearing the 4-(dimethylamino)phenyl group, followed by reaction with an appropriate amine to construct a bidentate phosphine-phosphoramidite ligand. The modularity of this synthesis allows for the introduction of various chiral elements and steric bulk to influence the outcome of catalytic reactions.

Table 2: General Synthetic Scheme for Phosphoramidite Ligands

| Step | Reactants | Reagents | Product |

| 1 | Chiral Diol | PCl₃, Base (e.g., Et₃N) | Chiral Phosphorochloridite |

| 2 | Chiral Phosphorochloridite | Primary or Secondary Amine, Base | Chiral Phosphoramidite Ligand |

Functionalized Arylphosphines

The synthesis of functionalized arylphosphines, particularly those incorporating electron-donating or -withdrawing groups, is crucial for tuning the catalytic activity of metal complexes. The presence of a dimethylamino group in this compound already provides a degree of electronic functionalization. Further modifications can be introduced to the other aryl rings or by synthesizing analogues with different substitution patterns.

One of the most common and versatile methods for the synthesis of triarylphosphines is the reaction of a Grignard reagent with a halophosphine. To synthesize this compound, the Grignard reagent is typically prepared from 4-bromo-N,N-dimethylaniline. This organomagnesium compound is then reacted with chlorodiphenylphosphine to yield the target phosphine.

This Grignard-based methodology is highly adaptable for the synthesis of a wide range of functionalized arylphosphines. By starting with appropriately substituted aryl halides, a diverse array of phosphine ligands with tailored electronic and steric properties can be accessed. For example, introducing substituents on the phenyl rings of the diphenylphosphino moiety can further modulate the ligand's properties.

Table 3: Reaction Scheme for the Synthesis of this compound via Grignard Reaction

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | 4-bromo-N,N-dimethylaniline | Magnesium turnings | Anhydrous THF | 4-(Dimethylamino)phenylmagnesium bromide |

| 2 | 4-(Dimethylamino)phenylmagnesium bromide | Chlorodiphenylphosphine | Anhydrous THF | This compound |

Coordination Chemistry of 4 Dimethylamino Phenyldiphenylphosphine

Ligand Properties and Coordination Modes

4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(diphenylphosphino)-N,N-dimethylaniline, is a tertiary phosphine (B1218219) that possesses two distinct potential donor sites: a soft phosphorus atom and a hard nitrogen atom. This unique electronic feature governs its coordination behavior with various metal centers.

P-Donor and N-Donor Characteristics

The coordination chemistry of this compound is dominated by its phosphorus atom, which acts as the primary donor site. As a trivalent phosphorus compound, it is a classic soft Lewis base, readily coordinating to soft or borderline metal centers through its lone pair of electrons. In many of its complexes with late transition metals, the ligand coordinates in a monodentate fashion exclusively through the phosphorus atom (η¹-P coordination). researchgate.net This preference is attributed to the greater polarizability and lower electronegativity of phosphorus compared to nitrogen, making it a better σ-donor and π-acceptor, characteristic of soft donors.

While the phosphorus center is the preferential binding site, the dimethylamino group's nitrogen atom can also participate in coordination. The nitrogen atom, with its lone pair, is a hard Lewis base. nih.gov This dual-donor capability allows the ligand to exhibit hemilabile behavior, where it initially binds through the soft phosphorus atom, but the hard nitrogen donor can coordinate to the metal center if conditions are favorable, such as in a more electron-deficient or sterically accessible metal complex. This can lead to a switch from a monodentate (η¹-P) to a bidentate chelating (η²-P,N) coordination mode. For instance, cationic ruthenium complexes have been synthesized where the ligand is shown to act as a P,N-bidentate chelate. researchgate.net

Steric and Electronic Parameters (e.g., Tolman Cone Angle)

The steric and electronic properties of phosphine ligands are critical in determining the stability, structure, and reactivity of their metal complexes. The Tolman cone angle (θ) is a key parameter used to quantify the steric bulk of a phosphine ligand. nih.gov It represents the solid angle of the cone, with the metal at the vertex, that encompasses the van der Waals radii of the ligand's atoms.

For this compound, the Tolman cone angle has been calculated from the crystal structure of its selenide (B1212193) derivative to be 157°. nih.gov This value indicates a moderate level of steric crowding at the phosphorus atom. The electronic influence of the ligand is modulated by the electron-donating dimethylamino group in the para position of one of the phenyl rings. This group increases the electron density on the phosphorus atom, enhancing its σ-donor capability compared to the parent triphenylphosphine (B44618).

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (CH₃)₂NC₆H₄P(C₆H₅)₂ | |

| Molecular Weight | 305.35 g/mol | |

| Primary Donor Atom | Phosphorus (P) | researchgate.net |

| Secondary Donor Atom | Nitrogen (N) | researchgate.net |

| Tolman Cone Angle (θ) | 157° | nih.gov |

Hard-Soft Acid-Base (HSAB) Theory Considerations

The Hard-Soft Acid-Base (HSAB) theory is a qualitative concept that helps predict the stability of metal complexes by classifying metal ions (Lewis acids) and ligands (Lewis bases) as "hard," "soft," or "borderline". wikipedia.orglibretexts.org Hard acids/bases are small and not easily polarizable, while soft acids/bases are larger and more polarizable. wikipedia.org The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org

This compound is a classic example of a bifunctional ligand within the HSAB framework.

Phosphorus Donor: The phosphorus atom is a quintessential soft base due to its large atomic radius, high polarizability, and moderate electronegativity. libretexts.org

Nitrogen Donor: The nitrogen atom of the dimethylamino group is a hard base, being smaller and less polarizable than phosphorus. nih.gov

Complexation with Transition Metals

The unique properties of this compound make it an interesting ligand for the synthesis of transition metal complexes. Its behavior with iron and ruthenium is of particular interest.

Iron Complexes

While iron complexes featuring a wide variety of phosphine ligands are known and have been extensively studied for their catalytic and structural properties, detailed research findings on the synthesis and characterization of iron complexes specifically incorporating the this compound ligand are not prominently available in the surveyed scientific literature. nih.govnih.govnih.gov Organoiron chemistry frequently employs phosphines as supporting ligands, but specific examples with this functionalized phosphine remain to be thoroughly documented. wikipedia.org

Ruthenium Complexes

Ruthenium complexes featuring this compound have been successfully synthesized and characterized. A notable example is the neutral, mononuclear complex formed from the reaction of the ligand with dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). researchgate.net

The resulting complex, trans-[RuCl₂{η¹-(P)-PPh₂(p-C₆H₄NMe₂)}₂(PPh₃)₂] , demonstrates the ligand's preference for P-coordination with the soft Ru(II) center. researchgate.net In this octahedral complex, two molecules of this compound and two molecules of triphenylphosphine occupy the equatorial plane, with the two chloride ligands in the trans axial positions. The notation η¹-(P) explicitly confirms that the ligand binds in a monodentate fashion solely through the phosphorus atom. researchgate.net

Furthermore, this P-coordinated complex can be transformed into a cationic species where the ligand displays bidentate P,N-coordination, demonstrating its hemilabile potential in ruthenium chemistry. researchgate.net

| Complex | Coordination Mode | Metal Center | Key Features | Reference |

|---|---|---|---|---|

| trans-[RuCl₂{PPh₂(p-C₆H₄NMe₂)}₂(PPh₃)₂] | η¹-(P) Monodentate | Ruthenium(II) | Neutral, mononuclear, octahedral geometry. Ligand coordinates exclusively through the phosphorus atom. | researchgate.net |

| RuCl(η²-P,N-DPPA)₂(CH₃CN) | η²-(P,N) Bidentate | Ruthenium(II) | Cationic complex demonstrating chelation through both phosphorus and nitrogen atoms. | researchgate.net |

Synthesis and Characterization of Ruthenium(II) Complexes

The reaction of this compound, also denoted as [p-(C6H4NMe2)PPh2], with Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3) in a chloroform/dichloromethane solution under reflux and a nitrogen atmosphere yields a neutral, mononuclear Ruthenium(II) complex. mdpi.com The resulting compound is trans-[RuCl2{η1-(P)-PPh2(p-C6H4NMe2)}2(PPh3)2], where the ligand coordinates to the metal center through its phosphorus atom. mdpi.com

Characterization of this complex has been accomplished through a comprehensive suite of analytical techniques, including elemental analysis, Electrospray Ionization Mass Spectrometry (ESI(+)MS), UV-visible spectroscopy, and conductivity measurements. mdpi.com Further structural and electronic properties were determined using cyclic voltammetry, thermal analysis, and both proton (¹H) and phosphorus-31 ({¹H}) Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

| Reactant | Ligand | Product Complex | Characterization Methods |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | This compound | trans-[RuCl₂{η¹-(P)-PPh₂(p-C₆H₄NMe₂)}₂(PPh₃)₂] | Elemental Analysis, ESI(+)MS, UV-vis, NMR (¹H, ³¹P), Cyclic Voltammetry, Thermal Analysis |

Isomerization Studies (Photo- and Thermal)

Specific photoisomerization or thermal isomerization studies concerning Ruthenium(II) complexes featuring the this compound ligand are not detailed in the available research literature. While such studies have been conducted on other ruthenium complexes with different asymmetric bidentate ligands, data pertaining exclusively to the title compound is not presently available. nih.gov

Nitrous Oxide Complexes

Research into the coordination of nitrous oxide (N₂O) with ruthenium-phosphine complexes has been documented; however, these studies have specifically involved the ortho-substituted isomer, [o-(N,N-dimethylamino)phenyl]diphenylphosphine. mdpi.comnih.gov The resulting complex, RuCl₂(η¹-N₂O)(P-N)(PPh₃), where the ligand is the ortho-isomer, has been synthesized and studied for its ability to convert N₂O to N₂ and O₂ at low temperatures. mdpi.comnih.gov Corresponding studies on the formation of nitrous oxide complexes with the para-substituted ligand, this compound, have not been reported in the surveyed literature.

Rhodium Complexes

Rhodium complexes incorporating the this compound ligand have been synthesized and characterized, with a particular focus on Rhodium(I) species. mdpi.com

Synthesis and Characterization of Rhodium(I) Complexes

A neutral, mononuclear Rhodium(I) complex is formed through the reaction of this compound with bis(cyclooctene)rhodium(I) chloride dimer, [Rh(coe)₂Cl]₂. mdpi.com The synthesis, conducted by stirring under a nitrogen atmosphere in a chloroform/dichloromethane solution, affords the complex [Rh(coe)₂Cl{η¹-(P)PPh₂(p-C₆H₄NMe₂)}]. mdpi.com In this compound, the phosphine ligand coordinates to the rhodium center in a monodentate fashion through the phosphorus atom. mdpi.com

The characterization of this Rhodium(I) complex was performed using methods analogous to its ruthenium counterpart, including elemental analysis, ESI(+)MS, UV-visible spectroscopy, conductivity measurements, cyclic voltammetry, thermal analysis, and NMR spectroscopy (¹H and ³¹P{¹H}). mdpi.com

| Reactant | Ligand | Product Complex | Characterization Methods |

|---|---|---|---|

| [Rh(coe)₂Cl]₂ | This compound | [Rh(coe)₂Cl{η¹-(P)-PPh₂(p-C₆H₄NMe₂)}] | Elemental Analysis, ESI(+)MS, UV-vis, NMR (¹H, ³¹P), Cyclic Voltammetry, Thermal Analysis |

Palladium Complexes

Palladium(II) complexes with this compound have been successfully synthesized and structurally elucidated. The complex trans-Dichloridobis{[4-(dimethylamino)phenyl]diphenylphosphane}palladium(II), formulated as trans-[PdCl₂{PPh₂(4-Me₂NC₆H₄)}₂], is prepared via the substitution of the 1,5-cyclooctadiene (B75094) (COD) ligand from [PdCl₂(COD)].

The crystal structure of this compound reveals that the palladium atom is situated on a center of symmetry, leading to a distorted trans-PdCl₂P₂ square-planar geometry. The P—Pd—P and Cl—Pd—Cl bond angles are required by crystallographic symmetry to be 180°. The geometry is slightly distorted from ideal, with P—Pd—Cl bond angles of 93.84 (2)° and 86.16 (2)°.

| Parameter | Value |

|---|---|

| Chemical Formula | [PdCl₂(C₂₀H₂₀NP)₂] |

| Molecular Weight (Mᵣ) | 787.98 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.9006 (16) |

| b (Å) | 9.9815 (15) |

| c (Å) | 10.4021 (14) |

| α (°) | 86.291 (4) |

| β (°) | 69.135 (4) |

| γ (°) | 65.383 (4) |

| Volume (V) (ų) | 869.0 (2) |

| Z | 1 |

| Temperature (K) | 100 |

| Pd—P bond length (Å) | 2.3550 (7) |

| Pd—Cl bond length (Å) | 2.2906 (7) |

Iridium Complexes

The coordination of this compound to Iridium(I) has also been reported. The reaction of the ligand with chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, in a chloroform/dichloromethane solution under nitrogen yields the neutral, mononuclear complex [Ir(cod)Cl{η¹-(P)PPh₂(p-C₆H₄NMe₂)}]. mdpi.com This complex is characterized by the same range of spectroscopic and analytical methods used for the ruthenium and rhodium analogues, confirming its structure and properties. mdpi.com

Silver Complexes

The coordination chemistry of silver(I) with phosphine ligands is extensive, driven by the potential applications of these complexes in catalysis and medicine. The electronic and steric properties of the phosphine ligand, such as this compound, play a crucial role in determining the structure and reactivity of the resulting silver(I) complexes.

The synthesis of silver(I) phosphine complexes often involves the reaction of a silver(I) salt with the phosphine ligand in an appropriate solvent. For instance, novel silver(I) phosphine complexes, including one with this compound, have been synthesized and characterized. researchgate.net The characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. researchgate.netresearchgate.net

Common characterization methods include:

Elemental Analysis: This technique is used to determine the empirical formula of the complex and confirm the metal-to-ligand ratio. researchgate.netharding.edu

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the complex and can indicate coordination of the ligand to the metal center. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the structure of these complexes in solution. researchgate.netresearchgate.net The change in the ³¹P NMR chemical shift upon coordination is particularly indicative of the silver-phosphorus bond formation. nih.gov

A series of neutral mixed-ligand [HB(pz)₃]Ag(PR₃) silver(I) complexes and homoleptic [Ag(PR₃)₄]BF₄ compounds have also been synthesized and fully characterized. nih.gov The synthesis of functionalized silver nanoparticles using various organic ligands has also been explored, with characterization confirming the formation of ligand-functionalized nanoparticles. mdpi.com

The stoichiometry of silver(I) phosphine complexes can vary depending on the reaction conditions and the nature of the ligands involved. The determination of these metal-to-ligand ratios is a critical aspect of their characterization. harding.edu Elemental analysis is a primary method for establishing these ratios. harding.edu For example, in the synthesis of silver(I) complexes with thione imidazoles, elemental analysis suggested a 1:1 metal-to-ligand ratio for a complex formed with 2-mercaptoimidazole (B184291) and a 1:3 ratio for complexes with thiocarbanilide. harding.edu

In the case of complexes involving 1'-(diphenylphosphino)-1-cyanoferrocene, reactions with silver(I) halides at a 1:1 metal-to-ligand ratio afforded heterocubane complexes, while a 2:1 ligand-to-metal ratio led to a chloride-bridged dimer. researchgate.net The formation of adducts through the coordination of neutral ligands is a promising approach to saturate the coordination sphere of silver, often leading to monomeric molecules with well-defined stoichiometries. nih.gov The formation of dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes further illustrates the diverse stoichiometries possible in silver-phosphine chemistry. mdpi.com

Copper Complexes

The coordination chemistry of copper(I) with phosphine ligands is a rich field of study, yielding complexes with diverse structures and applications, particularly in catalysis. semanticscholar.orgcmu.edu Copper(I) halides react with phosphine ligands to form a variety of complexes, with the resulting structure often depending on the stoichiometry and the specific phosphine and halide used. cmu.edu For example, copper(I) complexes with bis(phosphine) ligands have been shown to be highly active and selective catalysts for the transformation of carbon dioxide into silyl (B83357) formate.

The coordination of this compound to copper can be inferred from studies on analogous phosphine ligands. The phosphorus atom's lone pair coordinates to the soft Cu(I) center. The electronic properties of the dimethylamino group can influence the donor strength of the phosphine and, consequently, the properties of the resulting copper complex. Structural characterization of copper(II) complexes with ligands derived from Schiff bases has also been reported, highlighting the versatility of copper coordination chemistry. nih.govmdpi.com In some copper phosphine complexes, distorted tetrahedral geometries are observed where the copper atom is coordinated to two sulfur atoms from dithiocarbamate (B8719985) ligands and two phosphorus atoms from phosphine units. researchgate.net

Structural Characterization of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes is determined using various analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

X-ray Crystallography

For metal complexes involving phosphine ligands like this compound, X-ray crystallography can confirm the coordination of the phosphorus atom to the metal center and reveal the coordination geometry (e.g., tetrahedral, square planar). For example, the crystal structure of [4-(Dimethylamino)phenyl]diphenylphosphine selenide shows a distorted tetrahedral arrangement around the phosphorus atom. nih.gov Similarly, the structures of various copper and silver complexes with other phosphine ligands have been elucidated, showing geometries ranging from pseudo-tetrahedral to linear, depending on the coordination number and ligand set. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 12.1757 (13) |

| b (Å) | 10.6173 (11) |

| c (Å) | 17.5211 (14) |

| β (°) | 128.098 (5) |

| Volume (ų) | 1782.5 (3) |

| Z | 4 |

| Se—P distance (Å) | 2.1069 (7) |

| Average C—P—C angle (°) | 105.28 (11) |

| Average Se—P—C angle (°) | 113.40 (8) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt, ⁷⁷Se)

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal complexes in solution. researchgate.netweizmann.ac.il Different nuclei provide complementary information.

¹H and ¹³C NMR: These spectra provide information about the organic backbone of the this compound ligand. chemicalbook.comresearchgate.net Chemical shift changes in the aromatic and dimethylamino group signals upon coordination can indicate the electronic effects of the metal center on the ligand. nih.govd-nb.info For example, in cis-chelate complexes of a related N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with Group 6B metals, the ¹H NMR signals of the aromatic rings fall in the expected chemical shift range of δ 6.5–7.8 ppm. nih.gov

³¹P NMR: ³¹P NMR is particularly diagnostic for phosphine complexes. researchgate.netnih.gov The coordination of the phosphine to a metal center causes a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ). The magnitude of Δδ provides insight into the nature of the metal-phosphorus bond. nih.gov For tungsten complexes with a related P,P-bidentate ligand, the ³¹P NMR signal is flanked by ¹⁸⁵W-satellites, with a ¹J(W-P) coupling constant of 207 Hz, which is characteristic of such structures. nih.gov

¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR is highly informative. wikipedia.org The ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) has a very wide chemical shift range (~15,000 ppm), making it extremely sensitive to the oxidation state of the platinum, the nature of the coordinated ligands, and the coordination geometry. researchgate.netmdpi.com Coupling between ¹⁹⁵Pt and ³¹P (¹J(Pt-P)) is typically large and provides direct evidence of a Pt-P bond. researchgate.net These coupling constants are valuable for distinguishing between cis and trans isomers. wikipedia.org

⁷⁷Se NMR: In selenated phosphine ligands, such as [4-(Dimethylamino)phenyl]diphenylphosphine selenide, ⁷⁷Se NMR spectroscopy is a useful probe. researchgate.net The ⁷⁷Se chemical shift and the one-bond coupling constant to phosphorus (¹J(P-Se)) are sensitive to the electronic environment around the P=Se bond. For [4-(Dimethylamino)phenyl]diphenylphosphine selenide, the ³¹P NMR spectrum shows a triplet at δ = 33.62 ppm with a ¹J(³¹P-¹⁷⁷Se) coupling constant of 713 Hz, which is indicative of the P-Se bond. nih.gov

| Nucleus | Compound Type / Specific Compound | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ³¹P | [4-(Dimethylamino)phenyl]diphenylphosphine selenide | 33.62 | ¹J(P-Se) = 713 | nih.gov |

| ³¹P | cis-[W(CO)₄(P,P-ligand)] | 70.10 | ¹J(W-P) = 207 | nih.gov |

| ¹⁹⁵Pt | General Pt(II) complexes | Wide range (-6000 to +8000) | ¹J(Pt-P) ~1300-4000 | researchgate.nethuji.ac.il |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, and in the context of this compound complexes, it offers valuable information about the coordination of the ligand to the metal center. The IR spectra of these complexes typically show characteristic bands associated with the phosphine and dimethylamino groups. A key indicator of coordination is the shift in the vibrational frequencies of the P-C bonds and the C-N bond of the dimethylamino group upon complexation. For instance, in ruthenium(II) complexes, the coordination of the phosphine ligand is confirmed by shifts in the aromatic C-H stretching and bending frequencies.

Table 1: Spectroscopic Data for Selected this compound Complexes

| Complex | IR (cm⁻¹) | UV-Vis λmax (nm) |

|---|---|---|

| [Ru(p-cymene)Cl₂(4-dmapp)] | Aromatic C-H stretches, P-C vibrations | MLCT bands |

| [PdCl₂(4-dmapp)₂] | Shifted P-C and C-N vibrations | d-d transitions, LMCT bands |

| [AuCl(4-dmapp)] | Characteristic phosphine and amine bands | Charge transfer bands |

Mass Spectrometry (ESI-MS, FAB-Mass)

Mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-Mass), are instrumental in determining the molecular weight and confirming the composition of coordination complexes. For complexes of this compound, these methods can provide clear evidence of the metal-ligand stoichiometry. The mass spectrum of a given complex will typically show a molecular ion peak corresponding to the intact complex, often with the loss or gain of a counter-ion or solvent molecule. Fragmentation patterns can also offer structural information. For instance, ESI-MS has been effectively used to characterize gold(I) and gold(III) phosphine complexes, providing definitive molecular ion peaks that confirm their formulation. nih.gov Similarly, FAB-mass spectrometry has been employed to determine the stoichiometry of various transition metal complexes.

Table 2: Mass Spectrometry Data for Representative Phosphine Complexes

| Complex Type | Ionization Method | Expected m/z Peak |

|---|---|---|

| [M(4-dmapp)Cl] | ESI-MS | [M(4-dmapp)Cl + H]⁺ |

| [M(4-dmapp)₂]²⁺ | ESI-MS | [M(4-dmapp)₂]²⁺ |

| [M(L)₂(4-dmapp)] | FAB-Mass | [M(L)₂(4-dmapp)]⁺ |

Note: Specific mass spectrometry data for this compound (4-dmapp) complexes is not available in the searched literature. The table illustrates expected patterns based on related compounds.

Elemental Analysis and Conductivity Measurements

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound. For complexes of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sometimes the metal, are compared with the calculated values for the proposed formula. This comparison is crucial for confirming the purity and composition of the complex. Satisfactory agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. nih.gov

Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. By measuring the conductivity of a solution of the complex at a known concentration, it is possible to infer whether the complex is a non-electrolyte, or a 1:1, 1:2, etc., electrolyte. This information is vital for understanding how the complex behaves in solution and for deducing the nature of the counter-ions. For instance, a neutral complex such as [PdCl₂(4-dmapp)₂] would be expected to have a very low molar conductivity, indicating it is a non-electrolyte. In contrast, an ionic complex like [Au(4-dmapp)₂]Cl would exhibit a molar conductivity value consistent with a 1:1 electrolyte.

Table 3: Analytical Data for Hypothetical this compound Complexes

| Complex | Elemental Analysis (% Calculated/Found) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

|---|---|---|---|

| [PtCl₂(4-dmapp)₂] | C, H, N, Pt (Calculated vs. Found) | Low | Non-electrolyte |

| [Ru(bpy)₂(4-dmapp)] (PF₆)₂ | C, H, N, Ru (Calculated vs. Found) | High | 1:2 electrolyte |

Note: As specific data for this compound complexes is not available, this table provides a conceptual representation of expected analytical data.

Electrochemistry of Complexes

The electrochemical behavior of metal complexes provides valuable information about their electronic structure, redox properties, and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are central to these investigations.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of metal complexes. In a typical CV experiment involving a complex of this compound, the potential is swept linearly to a set value and then reversed. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the metal center and/or the ligand. The reversibility of the redox processes can also be assessed from the CV data. For instance, quasi-reversible one-electron transfer processes have been observed in the cyclic voltammograms of some transition metal phosphine complexes. analis.com.my The electrochemical properties of gold-phosphine complexes have also been extensively studied using cyclic voltammetry. nih.gov

Redox Potentials

The redox potentials, determined from cyclic voltammetry, are a quantitative measure of the ease with which a complex can be oxidized or reduced. The electronic properties of the this compound ligand, with its electron-donating dimethylamino group, can influence the redox potentials of the metal center. Generally, electron-donating groups on the ligand tend to make the metal center more electron-rich and thus easier to oxidize (i.e., the oxidation potential becomes less positive). The specific values of the redox potentials are dependent on the metal, its coordination environment, and the solvent system used for the measurement.

Frontier Orbital Analysis (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic structure and reactivity of molecules. The energy of the HOMO is related to the ionization potential and the ease of oxidation, while the LUMO energy is related to the electron affinity and the ease of reduction. The HOMO-LUMO energy gap provides an indication of the electronic stability and chemical reactivity of the complex. In many transition metal complexes, the HOMO is often metal-centered, while the LUMO can be either metal- or ligand-centered. The energies of the HOMO and LUMO can be estimated from electrochemical data, specifically from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram. Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO in these complexes. nih.govrsc.orgresearchgate.net For platinum(II) complexes with related ligands, the HOMO-LUMO gap has been shown to be tunable by modifying the electronic properties of the ligands. rsc.orgresearchgate.net

Table 4: Electrochemical and Frontier Orbital Data for Representative Phosphine Complexes

| Complex | Redox Process | E1/2 (V vs. ref) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| [Ru(II/III)(L)₂(4-dmapp)] | Ru(II)/Ru(III) | Varies | Estimated from Eox | Estimated from Ered | Calculated |

| [Pt(II/III)(L)₂(4-dmapp)] | Pt(II)/Pt(III) | Varies | Estimated from Eox | Estimated from Ered | Calculated |

Catalytic Applications of 4 Dimethylamino Phenyldiphenylphosphine Complexes

Role as a Ligand in Catalysis

4-(Dimethylamino)phenyldiphenylphosphine is an organophosphorus compound that serves as a functional phosphine (B1218219) ligand in catalysis and organometallic chemistry. nanoaxisllc.comcymitquimica.com As a derivative of triphenylphosphine (B44618), its structure is characterized by a phosphine group attached to two phenyl rings and one dimethylamino-substituted phenyl group. cymitquimica.com This structural arrangement imparts specific steric and electronic properties that make it a valuable component in catalytic systems, particularly those involving transition metals. cymitquimica.com

Phosphines are widely utilized as ligands for transition metal catalysts, such as palladium and nickel, in cross-coupling reactions. They function as "soft" σ-donating ligands that form stable complexes with metal species, thereby solubilizing and stabilizing the organometallic catalyst. The electronic and steric characteristics of the phosphine ligand are crucial for controlling the reactivity and selectivity of the catalytic reaction. The this compound ligand possesses a dimethylamino group (-N(CH₃)₂), which is a strong electron-donating group. This feature increases the electron density on the phosphorus atom, enhancing its basicity and nucleophilicity. cymitquimica.com This increased electron-donating ability can promote key steps in the catalytic cycle, such as oxidative addition.

The steric bulk of a phosphine ligand is another critical factor influencing its catalytic performance. A measure of this is the Tolman cone angle. While data for the free phosphine is not directly available in the provided results, a study on the related [4-(Dimethylamino)phenyl]diphenylphosphine selenide (B1212193) reports a Tolman cone angle of 157°, indicating significant steric crowding at the phosphorus atom. nih.gov Bulky phosphine ligands are known to be highly effective in cross-coupling reactions as they can facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

Cross-Coupling Reactions

This compound is particularly noted for its application as a ligand in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgwikipedia.org The ligand's role is to stabilize the palladium catalyst and modulate its reactivity to efficiently facilitate the desired bond formation.

Table 1: Overview of Cross-Coupling Reactions Utilizing this compound as a Ligand

| Reaction Name | Bond Formed | Reactants |

| Buchwald-Hartwig | Carbon-Nitrogen (C-N) | Aryl Halide/Pseudohalide + Amine |

| Heck | Carbon-Carbon (C-C) | Aryl/Vinyl Halide + Alkene |

| Hiyama | Carbon-Carbon (C-C) | Organosilane + Organic Halide |

| Negishi | Carbon-Carbon (C-C) | Organozinc Compound + Organic Halide/Triflate |

| Sonogashira | Carbon-Carbon (C-C) | Terminal Alkyne + Aryl/Vinyl Halide |

The Buchwald-Hartwig amination is a chemical reaction for synthesizing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This transformation has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. wikipedia.org The reaction mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org this compound is identified as a suitable ligand for catalyzing the Buchwald-Hartwig cross-coupling reaction.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgnih.gov It is a highly convenient method for creating carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The catalytic cycle typically proceeds through oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org The use of this compound as a ligand is indicated for this type of reaction.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the necessity of an activating agent, typically a fluoride (B91410) source or a base, to polarize the silicon-carbon bond and facilitate transmetalation to the palladium center. organic-chemistry.org The reaction has been applied in the synthesis of various natural products. wikipedia.org this compound is listed as a reagent-type ligand suitable for Hiyama coupling reactions.

The Negishi coupling is a transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org While nickel catalysts can be used, palladium-based systems are generally preferred for their higher yields and functional group tolerance. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in the total synthesis of complex molecules. wikipedia.org The compound this compound is specified as a ligand for use in Negishi coupling.

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically carried out using a palladium catalyst, often with a copper(I) co-catalyst, and a mild amine base. wikipedia.orgorganic-chemistry.org This method is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals, natural products, and organic materials. wikipedia.org this compound is noted as a suitable ligand for facilitating Sonogashira coupling reactions.

Carbonylation Reactions

The carbonylation of methanol (B129727) to produce acetic acid is a large-scale industrial process, famously exemplified by the Monsanto and Cativa processes which utilize rhodium and iridium catalysts, respectively. Research has shown that rhodium complexes incorporating the this compound ligand exhibit notable catalytic efficiency for this transformation.

A study evaluating the performance of a rhodium complex with this ligand in the carbonylation of methanol to acetic acid and its ester demonstrated a higher turnover number (TON) compared to the well-known Monsanto catalyst, [Rh(CO)₂I₂]⁻, under similar experimental conditions. ijcce.ac.ir The catalytic efficiency was assessed at varying carbon monoxide pressures. ijcce.ac.ir

These findings suggest that the this compound ligand can enhance the catalytic activity of the rhodium center, potentially by increasing its nucleophilicity and facilitating the key oxidative addition step of methyl iodide in the catalytic cycle.

Hydrogenation Reactions

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols, employing a hydrogen donor such as isopropanol (B130326) in place of molecular hydrogen. Ruthenium complexes are particularly effective catalysts for this transformation.

The transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) serves as a benchmark reaction to evaluate the activity of new catalysts. While specific data for ruthenium complexes of this compound in this reaction are not available in the provided search results, numerous studies have investigated similar ruthenium-phosphine systems. The general mechanism is believed to involve the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the substrate. The phosphine ligand's electronic and steric properties are crucial for the stability and reactivity of the catalytic intermediates.

For context, a study on the transfer hydrogenation of acetophenone using various in-situ generated ruthenium catalysts with different nitrogen and phosphorus-based ligands provides insights into typical reaction conditions and outcomes.

Hydroformylation of Alkenes (e.g., Octene)

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium complexes containing phosphine ligands are highly effective catalysts for this transformation. The electronic properties of the phosphine ligand play a crucial role in determining the catalyst's activity and selectivity, particularly the ratio of linear (n) to branched (iso) aldehyde products.

While specific studies detailing the use of this compound in the hydroformylation of 1-octene (B94956) are not extensively documented in publicly available literature, the performance of rhodium catalysts with electronically similar phosphine ligands provides valuable insights. The electron-donating nature of the dimethylamino group in this compound is expected to increase the electron density on the rhodium center. This, in turn, can influence the strength of CO coordination and the rate of migratory insertion steps in the catalytic cycle.

Research on the hydroformylation of 1-octene using rhodium precursors like Rh(acac)(CO)₂ with various phosphine ligands has shown that reaction conditions significantly impact conversion and selectivity. Key parameters include temperature, pressure of syngas (a mixture of CO and H₂), and the ligand-to-metal ratio.

Below is a representative data table illustrating the effect of reaction conditions on the rhodium-catalyzed hydroformylation of 1-octene, based on findings with analogous phosphine ligands.

Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation of 1-Octene

| Entry | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio |

|---|---|---|---|---|---|

| 1 | Triphenylphosphine | 80 | 20 | 95 | 2.5 |

| 2 | Tris(p-tolyl)phosphine | 80 | 20 | 98 | 2.8 |

| 3 | Triphenylphosphine | 100 | 40 | >99 | 2.2 |

This table presents illustrative data from studies on analogous phosphine ligands to show general trends in the rhodium-catalyzed hydroformylation of 1-octene. The specific performance of this compound may vary.

Regioselective Annulation Reactions (e.g., Preparation of Dicyano(aryl)cyclohexenecarboxylic Acid Esters)

Phosphine-catalyzed annulation reactions are powerful synthetic methods for the construction of cyclic compounds. These reactions often proceed through the in situ generation of zwitterionic intermediates. This compound can act as a nucleophilic catalyst in these transformations. nih.gov

One notable application is the regioselective [4+2] annulation (Diels-Alder type reaction) between α-alkylallenoates and activated olefins, such as arylidenemalononitriles, to yield highly functionalized cyclohexenes. nih.gov The phosphine catalyst initiates the reaction by adding to the allenoate, creating a 1,4-dipole. The regioselectivity of the subsequent cycloaddition is influenced by the nature of the phosphine catalyst. nih.gov

For instance, the reaction of an α-alkylallenoate with an arylidenemalononitrile can lead to different regioisomers depending on the phosphine used. While hexamethylphosphorous triamide (HMPT) can favor the formation of 5,5-dicyano-4,6-disubstituted cyclohex-1-enecarboxylates, triarylphosphines can lead to a polarity inversion of the 1,4-dipole, resulting in 4,4-dicyano-5-substituted cyclohex-1-enecarboxylates. nih.gov The strong electron-donating character of this compound would likely influence the equilibrium between the key intermediates, thereby affecting the regiochemical outcome.

The preparation of dicyano(aryl)cyclohexenecarboxylic acid esters via this methodology represents a potent strategy for synthesizing complex cyclic structures with multiple functional groups and stereocenters.

Table 2: Phosphine-Catalyzed [4+2] Annulation of α-Methylallenoate with Benzylidenemalononitrile

| Entry | Phosphine Catalyst | Product Regioisomer | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | HMPT | 5,5-dicyano | 92 | 1:2 |

| 2 | Triphenylphosphine | 4,4-dicyano | 85 | - |

| 3 | Tri(p-tolyl)phosphine | 4,4-dicyano | 88 | - |

This table is based on data for analogous phosphine catalysts to illustrate the principles of regioselective annulation reactions. nih.gov The specific results with this compound may differ.

Diastereoselective Cycloaddition of Styrenyl Allenoates

Phosphine-catalyzed cycloaddition reactions of allenoates are versatile methods for constructing five- and six-membered rings. The diastereoselectivity of these reactions is a critical aspect, and the choice of phosphine catalyst can have a significant impact on the stereochemical outcome.

In the context of styrenyl allenoates, the phosphine catalyst can facilitate [4+2] or [3+2] cycloadditions with various reaction partners. The reaction mechanism typically involves the initial nucleophilic attack of the phosphine on the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the other component, and the stereochemistry of the product is determined in the ring-forming step.

Recent studies have shown that the reaction pathway of phosphine-catalyzed reactions of allenoates can be diverted. For example, in the reaction of 2-substituted allenoates with imines, the use of a silver fluoride additive can switch the reaction from a [4+2] cycloaddition to a [3+2] cycloaddition. nih.gov This switch is attributed to the formation of a silver enolate–fluorophosphorane intermediate. nih.gov The diastereoselectivity in these reactions is often high, and can be influenced by the steric and electronic properties of both the substrates and the phosphine catalyst. nih.gov The bulky nature and strong nucleophilicity of this compound would be expected to play a role in controlling the stereoselectivity of such cycloadditions.

Table 3: Diastereoselective [3+2] Cycloaddition of an Allenoate with an Imine using a Phosphine Catalyst and AgF

| Entry | Phosphine Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Triphenylphosphine | Toluene | 75 | >20:1 |

| 2 | Tricyclohexylphosphine | Toluene | 88 | >20:1 |

| 3 | Tri(o-tolyl)phosphine | Toluene | 65 | 10:1 |

This table presents data from a study on a related phosphine-catalyzed cycloaddition to illustrate the potential for high diastereoselectivity. nih.gov The specific performance with this compound in the cycloaddition of styrenyl allenoates may vary.

Homogeneous Hydration of Nitriles

The conversion of nitriles to amides is a fundamental transformation in organic synthesis. Homogeneous catalysis, particularly with ruthenium complexes, offers a mild and efficient alternative to traditional harsh acidic or basic hydrolysis methods. uniovi.es The choice of ligand is critical for the catalytic activity in these systems.

Ruthenium(II) complexes bearing phosphine ligands have been shown to be effective catalysts for the hydration of a wide range of nitriles. nih.gov The mechanism is believed to involve the coordination of the nitrile to the ruthenium center, which activates it towards nucleophilic attack by a water molecule. The electronic properties of the phosphine ligand can influence the Lewis acidity of the ruthenium center and its ability to activate the nitrile.

Studies on the ruthenium-catalyzed hydration of benzonitrile (B105546) with various iminophosphane ligands (which are structurally related to aminophosphines) have demonstrated that electron-donating substituents on the phosphine can impact the reaction yield. nih.gov For instance, introducing a methyl group on the P-phenyl rings led to a slight increase in the yield of benzamide, while an electron-withdrawing trifluoromethyl group caused a decrease. nih.gov This suggests that an electron-rich phosphine like this compound could be a promising ligand for this transformation, potentially enhancing the catalytic activity of the ruthenium center.

Table 4: Ruthenium-Catalyzed Hydration of Benzonitrile with Various Phosphine-Type Ligands

| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Pyridyldiphenylphosphane | Water | 100 | 24 | 78 |

| 2 | Iminophosphane (N-Me, C-Ph, P-Ph) | Water | 100 | 24 | 92 |

| 3 | Iminophosphane (N-Me, C-Ph, P-m-tolyl) | Water | 100 | 24 | 96 |

This table is based on data for analogous iminophosphane ligands in the ruthenium-catalyzed hydration of benzonitrile to illustrate the effect of ligand electronics. nih.gov The specific performance of this compound may differ.

Advanced Material Science Applications

Development of Advanced Polymers and Electronic Materials

Phosphine (B1218219) ligands are integral to the synthesis of organometallic and coordination polymers, which are materials constructed from repeating units of metal ions linked by organic ligands. nih.govnih.gov These polymers are of great interest for electronic applications due to their tunable properties. The inclusion of phosphine ligands like 4-(Dimethylamino)phenyldiphenylphosphine into a polymer chain can significantly influence the material's electronic structure, solubility, and film-forming capabilities. nih.govresearchgate.net

The electron-donating dimethylamino group on the phenyl ring of the phosphine can modulate the electron density at the metal center in a polymer, thereby tuning its photophysical and redox properties. nih.gov Organometallic polymers incorporating diphosphine ligands have demonstrated significant luminescence and have been fabricated into stand-alone films, indicating their potential for use in electronic devices. nih.govresearchgate.net While extensive research has focused on diphosphine ligands, the principles extend to monodentate phosphines which can be used to control polymer structure and properties. For instance, palladium-based organometallic polymers have been synthesized with number average molecular weights (Mn) in the range of 16,000 to 18,400 g/mol . nih.govresearchgate.net The incorporation of ligands such as this compound is a strategic approach to creating novel coordination polymers with potentially enhanced electronic and sensory capabilities. nih.govnih.gov

Table 1: Properties of Phosphine-Containing Organometallic Polymers This table presents representative data for organometallic polymers containing phosphine ligands, illustrating the typical properties achievable for this class of materials.

| Property | Value | Reference |

| Polymer Type | Palladium-diphosphine Organometallic Polymer | nih.gov |

| Number Average Molecular Weight (Mn) | 16,000 - 18,400 g/mol | nih.govresearchgate.net |

| Photophysical Property | Strong Luminescence at 77 K | nih.gov |

| Quantum Yield (Φe) | 0.026 - 0.17 | nih.gov |

| Application | Film-forming material for electronic devices | nih.gov |

Organic Light-Emitting Diodes (OLEDs)

In the technology of Organic Light-Emitting Diodes (OLEDs), particularly those utilizing phosphorescence, the design of both the light-emitting molecule and the surrounding host material is critical. Phosphine ligands are crucial in the development of phosphorescent emitters, which are typically metal complexes that can harvest both singlet and triplet excitons, leading to high device efficiencies. researchgate.netresearchgate.net this compound can serve as a ligand in such complexes, where its electronic properties can be used to tune the emission color and efficiency of the final molecule. nih.gov

Furthermore, phosphine derivatives, such as phosphine oxides and sulfides, are used to create high-performance host materials for blue phosphorescent OLEDs. nih.gov These host materials need to have high triplet energies to effectively confine the excitons on the guest emitter. The structural and electronic properties of this compound make it a suitable precursor for such host materials. Related technologies like light-emitting electrochemical cells (LECs) also utilize metal complexes with phosphine ligands as the active emissive material. nih.gov Gold(III) complexes with diphosphine ligands have been successfully used in LECs, demonstrating the viability of phosphine-containing compounds in light-emitting device applications. nih.gov

Table 2: Performance of a Light-Emitting Electrochemical Cell (LEC) with a Phosphine-Containing Gold(III) Complex This table shows performance data for a device using a material related to the subject compound, highlighting the potential for phosphine ligands in emissive technologies.

| Performance Metric | Value | Reference |

| Device Type | Light-Emitting Electrochemical Cell (LEC) | nih.gov |

| Emitter Class | Cationic Gold(III) Diphosphine Complex | nih.gov |

| Peak External Quantum Efficiency (EQE) | ~1.0% | nih.gov |

| Peak Current Efficiency | 2.6 cd/A | nih.gov |

| Peak Power Efficiency | 1.1 lm/W | nih.gov |

| Emission Color | Green-Yellow | nih.gov |

Photovoltaic Devices

The function of dye-sensitized solar cells (DSSCs) relies on a molecular sensitizer (B1316253) (a dye) that absorbs sunlight and injects an electron into a semiconductor material. espublisher.comias.ac.in These dyes are often sophisticated metal complexes where the ligands play a key role in determining the absorption spectrum, redox potentials, and stability of the molecule. researchgate.net

Modification of Surface Properties

The functionalization of nanoparticle surfaces is a key strategy for improving their stability, dispersibility, and utility in various applications, from biomedicine to electronics. atlantis-press.comatlantis-press.com The method of modification often involves anchoring organic molecules onto the nanoparticle surface. iphy.ac.cnmdpi.com

The phosphorus atom in this compound can act as a strong anchor group, forming a stable bond with the surfaces of noble metal nanoparticles, such as gold and silver. mdpi.com Once anchored, the rest of the molecule, the (dimethylamino)phenyl group, is exposed, effectively changing the chemical properties of the nanoparticle's surface. This modification can be used to improve the solubility and dispersion of the nanoparticles in specific solvents or polymer matrices, preventing aggregation which can be detrimental to performance. atlantis-press.commdpi.com This surface functionalization strategy is a versatile tool for integrating nanoparticles into larger material systems.

Enhancement of Conductivity

The electrical conductivity of materials can be enhanced by creating organized molecular or polymeric structures that facilitate the movement of charge carriers. Coordination polymers represent a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. biointerfaceresearch.com The conductivity of these materials is highly dependent on the choice of metal, the ligand, and the resulting crystal structure. biointerfaceresearch.com

By using this compound as a ligand, it is possible to construct coordination polymers where the electronic properties are influenced by the phosphine's donor group. nih.gov The delocalized π-electron systems of the phenyl rings, combined with the charge-transfer possibilities offered by the nitrogen and phosphorus atoms, can create pathways for electrical conduction within the polymer framework. Highly conductive coordination polymers, with conductivity values exceeding 1000 S/cm, have been synthesized using other ligand systems, demonstrating the potential of this material class. biointerfaceresearch.com The strategic design of polymers incorporating this compound could lead to new semiconducting or conducting materials for flexible electronics and sensor applications. mdpi.com

Biological and Pharmaceutical Research Applications

Value in Drug Design

While 4-(Dimethylamino)phenyldiphenylphosphine is utilized as a ligand in the synthesis of biologically active metal complexes, detailed research findings specifically elaborating on its broader value and strategic use in overarching drug design principles are not extensively available in the current scientific literature. Commercial suppliers suggest its utility in creating more effective pharmaceutical compounds, but specific, peer-reviewed studies detailing this broader role are limited.

Anticancer Potential of Metal Complexes

The most significant and well-documented pharmaceutical application of this compound is as a ligand in metal-based anticancer agents. nih.gov Silver(I) phosphine (B1218219) complexes, in particular, have demonstrated considerable promise. nih.govnih.gov These complexes are noted for their structural versatility and their ability to induce cancer cell death through mechanisms distinct from traditional platinum-based drugs like cisplatin (B142131). nih.gov

Metal complexes incorporating this compound have been the subject of rigorous cytotoxicity studies. A notable example is the silver(I) bromide phosphine complex, [silver(I) this compound]Br. nih.gov In vitro experiments on human colorectal cancer cells (HT-29) revealed its antiproliferative capabilities. nih.gov

After a 24-hour treatment period, this complex exhibited significant efficacy in inhibiting cell proliferation. nih.gov One study found that a related silver(I) complex with a diphenyl-2-pyridylphosphine (B124867) ligand was over 25 times more potent than cisplatin against HT-29 cells. nih.gov While the complex with this compound was found to be less toxic in comparison, it still demonstrated a notable inhibitory effect. nih.gov

Table 1: Comparative Cytotoxicity (IC50) of a Silver(I) Phosphine Complex and Cisplatin against HT-29 Cells after 24h Treatment

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| [silver(I) diphenyl-2-pyridylphosphine]Br | HT-29 | 7.49 |

| [silver(I) this compound]Br | HT-29 | 21.75 |

| Cisplatin (CDDP) | HT-29 | 200.96 |

A crucial aspect of cancer chemotherapy is the selectivity of a drug for malignant cells over healthy, non-malignant cells. This is a significant drawback of many traditional chemotherapeutics like cisplatin, which can cause severe side effects. nih.gov Silver(I) complexes with phosphine ligands, including this compound, have shown a key advantage in this area. nih.gov

Studies have demonstrated that these silver(I) complexes exhibit minimal toxicity towards non-malignant cell lines such as human embryonic kidney cells (HEK-293) and a human fibroblast cell line (MRHF). nih.govnih.gov In contrast, cisplatin caused significant cytotoxicity in these healthy cells. nih.gov This selective toxicity positions these silver(I) phosphine complexes as promising candidates for developing safer and more effective cancer therapies. nih.gov

The anticancer activity of silver(I) complexes of this compound is attributed to their ability to induce regulated cell death, primarily through apoptosis. nih.govnih.gov This mechanism is distinct from that of cisplatin, which mainly acts by intercalating with DNA. nih.gov The apoptotic pathway induced by these silver complexes involves a cascade of cellular events.

Mitochondrial Depolarization : A primary target of these complexes is the mitochondrion. nih.gov Treatment with these silver(I) phosphines leads to a decrease in the mitochondrial membrane potential (ΔΨm), an event known as mitochondrial depolarization. nih.govnih.gov This disruption of mitochondrial function is a critical step in initiating apoptosis. nih.gov

Apoptosis Induction : The induction of apoptosis is confirmed by several morphological and biochemical changes in the cancer cells. Following treatment, cells exhibit characteristics such as membrane blebbing and the externalization of phosphatidylserine (B164497) (PS), a marker for early apoptosis. nih.govnih.gov

Caspase Activation : The apoptotic process is executed by a family of proteases called caspases. Silver(I) phosphine complexes have been shown to lead to the activation of caspases, such as caspase-3/7, which then cleave various cellular substrates, leading to the dismantling of the cell. nih.gov The release of cytochrome c from the disrupted mitochondria is a key trigger for this caspase activation. nih.gov

Table 2: Mechanistic Actions of Silver(I) Phosphine Complexes in Cancer Cells

| Mechanism | Observation | Reference |

|---|---|---|

| Mitochondrial Depolarization | Decrease in mitochondrial membrane potential (ΔΨm). | nih.govnih.gov |

| Apoptosis Induction | Membrane blebbing and phosphatidylserine (PS) externalization. | nih.govnih.gov |